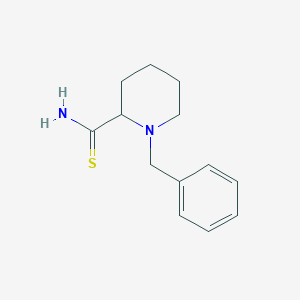

1-Benzylpiperidine-2-carbothioamide

Description

Properties

Molecular Formula |

C13H18N2S |

|---|---|

Molecular Weight |

234.36 g/mol |

IUPAC Name |

1-benzylpiperidine-2-carbothioamide |

InChI |

InChI=1S/C13H18N2S/c14-13(16)12-8-4-5-9-15(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,14,16) |

InChI Key |

WFXITQXCXCPTEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=S)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Benzylpiperidine 2 Carbothioamide

Established Synthetic Pathways for Piperidine (B6355638) Ring Formation

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. nih.govnih.gov Consequently, a multitude of synthetic methods for its construction have been developed. These can be broadly categorized into two main approaches: the de novo synthesis of the piperidine ring through cyclization reactions and the functionalization of a pre-existing piperidine core.

Ring-Closing Reactions for Piperidine Core Construction

The formation of the piperidine ring is often achieved through intramolecular cyclization reactions, where a new carbon-nitrogen or carbon-carbon bond is formed. mdpi.com These reactions typically start from acyclic precursors containing a nitrogen source and one or more reactive sites.

Several key strategies for piperidine ring closure include:

Reductive Amination: This is a widely used method involving the condensation of an amine with a dicarbonyl compound, followed by reduction of the resulting imine to form the heterocyclic ring. dtic.mil

Intramolecular Hydroamination: This approach involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule, often catalyzed by transition metals. mdpi.com

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of various nitrogen-containing heterocycles, including piperidines. acs.orgresearchgate.net This reaction utilizes ruthenium or molybdenum catalysts to form a new double bond within an acyclic diene, leading to cyclization.

Aza-Diels-Alder Reactions: This cycloaddition reaction between an imine and a diene provides a direct route to tetrahydropyridines, which can be subsequently reduced to piperidines.

Radical Cyclizations: Intramolecular cyclization of nitrogen-centered radicals onto alkenes or alkynes offers another pathway to the piperidine skeleton. nih.gov

The choice of a specific ring-closing strategy depends on the desired substitution pattern and stereochemistry of the final piperidine product. For instance, asymmetric synthesis methods can be employed to produce enantiomerically pure piperidine derivatives. acs.org

Functionalization of Pre-existing Piperidine Scaffolds

An alternative to de novo synthesis is the modification of a readily available piperidine ring. This approach is particularly useful for introducing substituents at specific positions of the piperidine core.

Common functionalization strategies include:

N-Alkylation and N-Arylation: The nitrogen atom of the piperidine ring can be readily alkylated or arylated to introduce various substituents. The synthesis of N-benzylpiperidine derivatives, for example, is a common practice. nih.govnih.gov

C-H Functionalization: Direct functionalization of C-H bonds on the piperidine ring has become an increasingly important strategy. nih.govresearchgate.net Photoredox catalysis, for instance, has been successfully employed for the α-amino C-H arylation of piperidine derivatives. nih.gov These methods offer a more atom-economical and efficient way to introduce substituents compared to traditional multi-step sequences.

Lithiation and Subsequent Electrophilic Trapping: Deprotonation of the piperidine ring at a specific position using a strong base, followed by reaction with an electrophile, allows for the introduction of a wide range of functional groups. youtube.com

It is important to note that the presence of the second nitrogen atom in piperazine (B1678402), a related six-membered heterocycle, can significantly alter its reactivity compared to piperidine, often leading to challenges in direct C-H functionalization. nih.gov

Introduction of the Carbothioamide Moiety

Once the 1-benzylpiperidine (B1218667) scaffold is in hand, the next critical step is the introduction of the carbothioamide functional group at the 2-position. This transformation is typically achieved through thioacylation reactions.

Thioacylation Reactions with Piperidine Derivatives

Thioacylation involves the reaction of an amine with a thioacylating agent. Several methods can be employed for the synthesis of thioamides:

Reaction with Thiophosgene (B130339) or its Equivalents: While effective, the high toxicity of thiophosgene has led to the development of safer alternatives.

Reaction with Dithioesters or Thioacylating Reagents: Reagents like Lawesson's reagent or Belleau's reagent are commonly used to convert amides or lactams into their corresponding thioamides.

Three-Component Reactions: The Kindler thioamide synthesis, a three-component reaction between an aldehyde, an amine, and elemental sulfur, offers a direct route to thioamides. organic-chemistry.org Microwave-assisted Kindler reactions have been shown to be particularly efficient. organic-chemistry.org

From Carboxylic Acids and Amines: A variety of reagents can mediate the direct conversion of a carboxylic acid and an amine to a thioamide, often involving an activation step.

For the synthesis of 1-benzylpiperidine-2-carbothioamide, the starting material would likely be 1-benzylpiperidine-2-carboxylic acid or its corresponding amide.

Convergent and Divergent Synthetic Approaches to 1-Benzylpiperidine-2-carbothioamide

Convergent Synthesis: In a convergent approach, the 1-benzylpiperidine fragment and the carbothioamide precursor would be synthesized separately and then coupled together in a late-stage step. For example, 1-benzylpiperidine-2-amine could be reacted with a thioacylating agent.

Divergent Synthesis: A divergent strategy would involve the synthesis of a common intermediate, such as 1-benzylpiperidine-2-carboxylic acid, which could then be converted into a variety of derivatives, including the target carbothioamide. This approach is beneficial for creating a library of related compounds for structure-activity relationship studies.

A plausible divergent synthesis could start from 4-piperidinecarboxylic acid, which undergoes esterification, N-benzylation, and then conversion of the ester to the primary amide. Dehydration of the amide to the nitrile, followed by reduction, would yield 1-benzylpiperidine-4-carbaldehyde. google.com A similar sequence starting from piperidine-2-carboxylic acid would lead to the desired 2-substituted intermediate.

Synthesis of Structurally Modified 1-Benzylpiperidine-2-carbothioamide Derivatives

The synthesis of structurally modified derivatives of 1-benzylpiperidine-2-carbothioamide allows for the exploration of its chemical space and potential biological activities. Modifications can be introduced at three main positions: the piperidine ring, the benzyl (B1604629) group, and the carbothioamide moiety.

Piperidine Ring Modifications: Substituents can be introduced onto the piperidine ring using the functionalization methods described in section 2.1.2. For example, photoredox-catalyzed C-H arylation could be used to introduce aryl groups at various positions. nih.gov

Benzyl Group Modifications: A variety of substituted benzyl bromides or chlorides can be used in the N-alkylation step to introduce different substituents on the aromatic ring of the benzyl group.

Carbothioamide Modifications: The nitrogen of the carbothioamide can be further substituted. For instance, reacting 1-benzylpiperidine-2-carbothioamide with an alkyl halide in the presence of a base would yield an N-alkylated derivative.

The synthesis of various N-benzyl substituted piperidine amides has been reported, highlighting the feasibility of creating diverse libraries of such compounds. nih.govptfarm.pl These strategies can be adapted for the synthesis of modified 1-benzylpiperidine-2-carbothioamides.

N-Substitution and Benzyl Moiety Variations

The structural versatility of the 1-benzylpiperidine-2-carbothioamide scaffold allows for extensive modifications at both the N-benzyl group and the piperidine nitrogen. These alterations can significantly influence the compound's physicochemical properties.

Variations of the benzyl group are a primary strategy for creating a library of derivatives. This can be achieved by starting with piperidine-2-carboxamide (B12353) and reacting it with a series of substituted benzyl bromides. The reaction is typically carried out under basic conditions, using a base such as potassium carbonate in a suitable solvent like acetonitrile (B52724). This approach allows for the introduction of a wide array of substituents onto the aromatic ring of the benzyl moiety. ptfarm.pl

Table 1: Examples of Substituted N-Benzylpiperidine Derivatives Synthesized from Piperidin-4-ol and Substituted Benzylbromides

| Entry | Benzyl Bromide Substituent | Resulting N-Benzylpiperidin-4-ol Derivative |

| 1 | None | 1-Benzylpiperidin-4-ol |

| 2 | 3-Chloro | 1-(3-Chlorobenzyl)piperidin-4-ol |

| 3 | 4-Chloro | 1-(4-Chlorobenzyl)piperidin-4-ol |

| 4 | 3-Methyl | 1-(3-Methylbenzyl)piperidin-4-ol |

| 5 | 4-Methyl | 1-(4-Methylbenzyl)piperidin-4-ol |

This table is illustrative of the types of variations possible on the benzyl group, based on analogous syntheses of N-benzylpiperidine derivatives. ptfarm.pl

Furthermore, while the core focus is on 1-benzylpiperidine-2-carbothioamide, the general principles of N-alkylation of piperidines can be applied to introduce other substituents in place of the benzyl group. Standard N-alkylation procedures, such as reacting piperidine-2-carbothioamide (B13175292) with various alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF), can be employed. researchgate.net

Modifications at the Piperidine Ring and Carbothioamide Group

The piperidine ring and the carbothioamide group are also amenable to a range of chemical transformations, further expanding the diversity of accessible derivatives.

A common and effective method for the synthesis of the carbothioamide functionality is the thionation of the corresponding amide, 1-benzylpiperidine-2-carboxamide. This transformation can be achieved using Lawesson's reagent. beilstein-journals.org The reaction involves treating the amide with Lawesson's reagent in a suitable solvent, which efficiently converts the carbonyl group into a thiocarbonyl group.

Modifications to the piperidine ring itself are also feasible. For instance, functional groups can be introduced at various positions on the piperidine ring through multi-step synthetic sequences. While direct functionalization of the piperidine ring can be challenging, strategies involving the synthesis of substituted piperidine precursors are often employed. beilstein-journals.org

Green Chemistry Approaches and Sustainable Synthetic Routes

In line with the growing importance of sustainable chemistry, several green synthetic methods can be envisioned for the preparation of 1-benzylpiperidine-2-carbothioamide and its derivatives.

For the N-alkylation step, greener alternatives to traditional solvents can be considered. While DMF is a common solvent for such reactions, exploring more environmentally benign options is a key aspect of green chemistry. researchgate.net

For the synthesis of the thioamide group, catalyst- and solvent-free conditions for the Willgerodt–Kindler reaction have been developed. mdpi.com This three-component reaction between an aldehyde, an amine, and elemental sulfur can be performed at elevated temperatures, offering a cleaner reaction profile. mdpi.com Additionally, water has been shown to mediate the synthesis of thioamides without the need for energy input, additives, or catalysts, presenting a highly sustainable option. organic-chemistry.org

Table 2: Green Synthesis Approaches for Thioamides

| Method | Reactants | Conditions | Key Advantage |

| Catalyst- and Solvent-Free Willgerodt–Kindler Reaction | Aldehyde, Amine, Elemental Sulfur | 100 °C | Avoids the use of organic solvents and catalysts. mdpi.com |

| Water-Mediated Synthesis | Amides, Thionating Agent | Room Temperature | Uses water as a benign solvent, no energy input required. organic-chemistry.org |

These green approaches not only reduce the environmental impact of the synthesis but can also lead to cleaner reaction profiles and simplified purification procedures.

Advanced Spectroscopic and Structural Characterization of 1 Benzylpiperidine 2 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms in 1-Benzylpiperidine-2-carbothioamide. Analysis of chemical shifts, integration, and signal splitting patterns would reveal details about the connectivity and stereochemistry of the protons in the piperidine (B6355638) ring, the benzyl (B1604629) group, and the carbothioamide moiety. However, no specific ¹H NMR data has been published.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in 1-Benzylpiperidine-2-carbothioamide would produce a distinct signal, and its chemical shift would indicate its electronic environment (e.g., aromatic, aliphatic, or part of a C=S bond). This data is currently unavailable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. These experiments would definitively establish the bonding network of 1-Benzylpiperidine-2-carbothioamide. No such studies have been found in the public domain.

Vibrational Spectroscopy

Vibrational spectroscopy techniques measure the vibrations of atoms within a molecule and are used to identify the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of 1-Benzylpiperidine-2-carbothioamide would show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as the distinctive C=S (thioamide) and C-N stretching frequencies. These would confirm the presence of the key functional groups. Specific spectral data is not available.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. A Raman spectrum would offer a detailed vibrational fingerprint of 1-Benzylpiperidine-2-carbothioamide, aiding in its structural confirmation. This data is not currently published.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique formula has a specific theoretical exact mass.

For 1-Benzylpiperidine-2-carbothioamide, with a molecular formula of C₁₃H₁₈N₂S, the theoretical exact mass can be calculated. While no experimental HRMS data for this specific compound is available, the analysis would involve ionizing the sample and measuring the m/z of the molecular ion peak. The high accuracy of the measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass for 1-Benzylpiperidine-2-carbothioamide

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

|---|

Note: This table presents a calculated theoretical value, not experimental data.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), molecules fragment in predictable ways. Analyzing these fragmentation patterns provides a "fingerprint" that helps to confirm the compound's structure.

For piperidine alkaloids and their derivatives, fragmentation often involves the cleavage of bonds within the piperidine ring and the loss of substituents. scbt.com In the case of 1-Benzylpiperidine-2-carbothioamide, key fragmentation pathways would be expected to include:

Loss of the benzyl group: Cleavage of the N-CH₂ bond would generate a prominent benzyl cation (C₇H₇⁺) at m/z 91.

Cleavage of the piperidine ring: The piperidine ring can undergo characteristic fragmentation, leading to various smaller charged fragments.

Loss of the carbothioamide group: Fragmentation involving the C-C bond between the piperidine ring and the carbothioamide group, or cleavage within the thioamide itself, would also be anticipated.

While specific fragmentation data for 1-Benzylpiperidine-2-carbothioamide is unavailable, analysis of related compounds, such as N-benzylpiperidine, shows a characteristic base peak at m/z 91 corresponding to the benzyl fragment. mzcloud.org

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal XRD analysis, if a suitable crystal of 1-Benzylpiperidine-2-carbothioamide could be grown, would provide unambiguous structural details. This would include the conformation of the piperidine ring (typically a chair conformation), the orientation of the benzyl and carbothioamide substituents, and the precise bond lengths and angles. For chiral molecules, this technique can also determine the absolute configuration. Since 1-Benzylpiperidine-2-carbothioamide is chiral (with a stereocenter at the 2-position of the piperidine ring), single-crystal XRD would be crucial for assigning the R or S configuration of a specific enantiomer.

Studies on similar structures, like N-Phenylpiperidine-1-carbothioamide, have detailed the bond lengths of the thioamide group and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. nih.gov For instance, the C=S and C-N bond lengths within the carbothioamide group are characteristic. nih.gov

Table 2: Representative Crystallographic Data for a Related Thioamide

| Parameter | N-Phenylpiperidine-1-carbothioamide nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.661 |

| b (Å) | 9.5220 |

| c (Å) | 10.989 |

| β (°) | 102.15 |

| V (ų) | 1192.8 |

Note: This data is for a related compound and serves only as an illustrative example of the type of information obtained from single-crystal XRD.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern for a specific crystalline solid. This technique is valuable for identifying the crystalline phase of a compound, assessing its purity, and detecting the presence of different polymorphs (different crystalline forms of the same compound).

A PXRD pattern for 1-Benzylpiperidine-2-carbothioamide would consist of a series of peaks at specific diffraction angles (2θ), which is a fingerprint for its particular crystal structure. This pattern could be compared to a calculated pattern derived from single-crystal XRD data to confirm the bulk material's identity and phase purity. Without an experimental sample, no such data can be presented.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral analogues)

As 1-Benzylpiperidine-2-carbothioamide possesses a chiral center at position 2 of the piperidine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing these chiral analogues. These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule.

A solution of a single enantiomer of 1-Benzylpiperidine-2-carbothioamide would be optically active, rotating the plane of polarized light. A CD spectrum would show positive or negative peaks corresponding to the electronic transitions that are chirally perturbed. The spectrum of one enantiomer would be a mirror image of the other. This data is crucial for confirming the enantiomeric purity of a sample. No chiroptical data for 1-Benzylpiperidine-2-carbothioamide has been reported in the searched literature.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a crucial analytical method for the stereochemical elucidation of chiral molecules. This technique measures the difference in absorption of left and right circularly polarized light by a chiral compound, providing information on the absolute configuration and conformational isomers. For 1-Benzylpiperidine-2-carbothioamide, which possesses a chiral center at the second carbon of the piperidine ring, ECD spectroscopy is an essential tool for assigning its absolute stereochemistry.

A thorough review of scientific literature indicates that specific experimental or theoretically calculated ECD data for 1-Benzylpiperidine-2-carbothioamide has not been reported. However, the general principles of ECD analysis are well-established for related piperidine derivatives. researchgate.net The chromophoric groups within 1-Benzylpiperidine-2-carbothioamide, namely the benzyl group and the carbothioamide moiety, are expected to exhibit characteristic Cotton effects in an ECD spectrum. The sign and intensity of these effects are directly related to the spatial arrangement of these groups around the chiral center.

In the absence of experimental data, theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be the standard approach to predict the ECD spectrum. rsc.orgresearchgate.net This computational method allows for the calculation of the theoretical ECD spectra for both the (R) and (S)-enantiomers. By comparing the calculated spectra with an experimentally obtained spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously determined. This combined approach of experimental measurement and theoretical calculation has been successfully applied to determine the absolute configurations of various complex chiral molecules containing piperidine scaffolds. researchgate.net

While the methodology is robust, its specific application to 1-Benzylpiperidine-2-carbothioamide remains a subject for future research. The generation of experimental ECD data and accompanying theoretical studies would be necessary to fully characterize the chiroptical properties of this compound.

Computational Chemistry and Theoretical Investigations of 1 Benzylpiperidine 2 Carbothioamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds with high accuracy.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry of 1-Benzylpiperidine-2-carbothioamide to determine its most stable conformation. This process is typically performed using a basis set like B3LYP/6-31+G(d,p). The optimized structure reveals the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The electronic structure of the compound, including the distribution of electron density and the nature of chemical bonds, is also elucidated through these calculations. The analysis of the electronic structure provides a foundation for understanding the molecule's reactivity and spectroscopic properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts for 1-Benzylpiperidine-2-carbothioamide provide a theoretical spectrum that aids in the assignment of experimental NMR signals.

Vibrational Frequencies: The vibrational frequencies of 1-Benzylpiperidine-2-carbothioamide are calculated to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of characteristic vibrational modes, such as the C=S stretching of the carbothioamide group and the various vibrations of the piperidine (B6355638) and benzyl (B1604629) rings. Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm-1. theaic.org The stretching vibrations of the ring carbon-carbon bonds in aromatic compounds are found in the 1625–1430 cm-1 region. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of the molecule. This analysis identifies the electronic transitions responsible for the absorption bands, providing insight into the compound's photophysical properties.

Table 1: Predicted Spectroscopic Data for 1-Benzylpiperidine-2-carbothioamide

| Spectroscopic Parameter | Predicted Value Range | Characteristic Group/Transition |

| 1H NMR (ppm) | Varies for different protons | Aromatic, Piperidine, Benzyl protons |

| 13C NMR (ppm) | Varies for different carbons | Aromatic, Piperidine, Benzyl carbons, C=S |

| IR (cm-1) | ~1100-1300 | C=S stretch |

| UV-Vis (nm) | Varies | π → π* and n → π* transitions |

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. A smaller Egap suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and potential interaction with other chemical species.

Table 2: Calculated Reactivity Descriptors for 1-Benzylpiperidine-2-carbothioamide

| Reactivity Descriptor | Formula | Significance |

| HOMO-LUMO Energy Gap (Egap) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within the molecule. chemrxiv.org The MEP surface is colored to indicate different potential values, with red typically representing regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack). For 1-Benzylpiperidine-2-carbothioamide, the MEP map would likely show a negative potential around the sulfur atom of the carbothioamide group, indicating its nucleophilic character, and positive potentials around the hydrogen atoms. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, with biological targets. researchgate.netchemrxiv.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or nucleic acid. nih.govresearchgate.net This method is extensively used in drug discovery to understand the binding mechanism and to screen for potential drug candidates. dntb.gov.uanih.gov

Binding Mode Prediction and Interaction Analysis with Biological Receptors

Molecular docking simulations of 1-Benzylpiperidine-2-carbothioamide against various biological targets can reveal its potential therapeutic applications. For instance, N-benzylpiperidine derivatives have been studied as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net Docking studies would involve placing the 1-Benzylpiperidine-2-carbothioamide molecule into the active site of a target protein (e.g., AChE) and calculating the binding affinity, typically expressed as a docking score.

The analysis of the docked pose reveals the specific interactions between the ligand and the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, the sulfur atom of the carbothioamide group could act as a hydrogen bond acceptor, while the benzyl group could engage in hydrophobic and pi-pi interactions with aromatic residues in the active site of the target protein. These detailed interaction analyses are vital for understanding the basis of the ligand's binding affinity and for guiding further lead optimization efforts. acgpubs.org

Table 3: Potential Interactions of 1-Benzylpiperidine-2-carbothioamide with a Biological Target

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Receptor |

| Hydrogen Bonding | Carbothioamide (-CSNH2) | Amino acids with polar side chains (e.g., Ser, Thr, Asn, Gln) |

| Hydrophobic Interactions | Benzyl group, Piperidine ring | Amino acids with nonpolar side chains (e.g., Ala, Val, Leu, Ile, Phe) |

| Pi-Pi Stacking | Benzyl group | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

Scoring Functions and Docking Validation

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. The accuracy of this prediction is heavily reliant on the scoring function, an algorithm used to estimate the binding affinity and rank different binding poses. nih.govacs.org Scoring functions are broadly categorized into four main types: physics-based, empirical, knowledge-based, and machine learning-based. nih.gov

Physics-Based Scoring Functions: These functions, such as the one used in AutoDock, calculate the binding energy based on classical force fields, summing up van der Waals and electrostatic interactions. researchgate.net

Empirical Scoring Functions: These functions use weighted structural parameters to reproduce experimentally determined binding affinities. They are computationally faster and include terms for hydrogen bonds, ionic interactions, and hydrophobic effects. Examples include LigScore, PLP, and ChemScore. researchgate.net

Knowledge-Based Scoring Functions: These derive statistical potentials from a large database of known protein-ligand complexes, such as the PDBbind database. frontiersin.org They evaluate the frequency of specific atom-pair interactions at certain distances. PMF and DrugScore are examples of this type. researchgate.net

Machine Learning-Based Scoring Functions: A newer class that uses machine learning algorithms, including deep learning, trained on vast datasets of protein-ligand complexes to predict binding affinities with potentially higher accuracy. frontiersin.org

Docking validation is a critical step to ensure the reliability of a docking protocol. A common method is to re-dock a co-crystallized native ligand into the active site of its corresponding protein. A docking protocol is considered validated if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å. researchgate.net To improve accuracy, a consensus scoring approach, which combines the results of several different scoring functions, can be employed. This method has been shown to improve success rates to nearly 80% or higher. researchgate.net

Table 1: Overview of Common Scoring Functions in Molecular Docking

| Scoring Function Type | Example(s) | Principle |

| Physics-Based | AutoDock | Calculates binding energy using classical mechanics force fields (van der Waals, electrostatics). |

| Empirical | PLP, LigScore, ChemScore | Uses regression analysis on a set of known protein-ligand complexes to derive parameters for energy terms like H-bonds and hydrophobic contacts. researchgate.net |

| Knowledge-Based | DrugScore, PMF | Derives potentials from statistical analysis of atom-pair frequencies in experimental structures. researchgate.net |

| Machine Learning-Based | OnionNet-SFCT, RF-Score | Utilizes machine learning algorithms trained on large datasets to predict binding affinity based on structural features. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of a protein-ligand complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the complex behaves in a simulated physiological environment, including the effects of solvent and ions. nih.govnih.gov MD simulations are crucial for assessing the stability of a ligand's binding pose and understanding the flexibility of the protein. nih.govresearchgate.net

Conformational Ensemble and Ligand Stability Studies

A key application of MD simulations is to assess the stability of the docked pose of a ligand like 1-Benzylpiperidine-2-carbothioamide in the binding site of its target. The root-mean-square deviation (RMSD) of the ligand's heavy atoms from its initial docked position is a primary metric for this analysis. rsc.org A stable binding is indicated by a low and converging RMSD value over the course of the simulation, typically on the nanosecond timescale. rsc.org Conversely, a ligand that is not stably bound will show high fluctuations in its RMSD. nih.gov Analysis of the RMSD for both the ligand and the protein backbone helps to understand the conformational changes that occur upon binding. nih.govvolkamerlab.org Studies have shown that native poses tend to remain stable during simulation, whereas incorrect decoy poses often exhibit less stability. rsc.org

Table 2: Illustrative RMSD Data for a Ligand-Protein Complex from an MD Simulation

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 0.8 |

| 20 | 1.5 | 1.0 |

| 30 | 1.4 | 1.1 |

| 40 | 1.6 | 1.0 |

| 50 | 1.5 | 1.2 |

| 60 | 1.7 | 1.1 |

| 70 | 1.6 | 1.3 |

| 80 | 1.5 | 1.2 |

| 90 | 1.6 | 1.2 |

| 100 | 1.6 | 1.3 |

This table illustrates a hypothetical stable binding scenario where both ligand and protein RMSD values plateau after an initial equilibration period.

Water Molecule and Ion Effects on Ligand-Target Interactions

Water molecules play a critical role in protein-ligand recognition and binding affinity. nih.govacs.org MD simulations explicitly model the solvent, allowing for the investigation of individual water molecules. Water can mediate interactions by forming bridging hydrogen bonds between the ligand and the protein, which can significantly stabilize the complex. acs.org Conversely, the displacement of tightly bound water molecules from a binding pocket by a ligand incurs an energetic penalty that must be considered. nih.gov The dynamic behavior of water molecules, such as their exchange rate between the binding pocket and the bulk solvent, can influence ligand selectivity and binding kinetics. nih.govacs.org For instance, differences in water channel accessibility and solvent exchange rates between two similar proteins, like trypsin and thrombin, can be a key determinant of ligand selectivity. nih.govacs.org Therefore, analyzing the behavior of water and ions around 1-Benzylpiperidine-2-carbothioamide and its target is essential for a complete understanding of its binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. nih.gov This approach is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. ijsdr.org

Predictive Models for Biological Activity Based on Structural Descriptors

To build a QSAR model, the chemical structures of a set of molecules with known activities (the training set) are converted into numerical values known as molecular descriptors. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., spatial conformation). nih.govtandfonline.com For piperidine derivatives, studies have successfully used 2D topological descriptors and 3D autocorrelation descriptors to build predictive models. nih.govtandfonline.com

Various statistical methods are then used to create the model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM). nih.govresearchgate.net The resulting model's robustness and predictive power are rigorously evaluated using internal (e.g., leave-one-out cross-validation, Q²) and external validation (predicting the activity of a separate test set). tandfonline.comtandfonline.com For a QSAR model to be considered reliable, it must meet several statistical criteria. tandfonline.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Description |

| Topological | Balaban J index, Wiener index | Characterizes molecular shape and branching based on the 2D graph of the molecule. |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Simple counts of atoms, bonds, and specific functional groups. |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Calculated using quantum mechanics to describe electronic properties. |

| 3D-Descriptors | 3D-MoRSE, WHIM | Encodes information based on the 3D coordinates of the atoms in a molecule. |

| Autocorrelation | 2D/3D Autocorrelation | Describes how a property is distributed over the molecular structure. nih.gov |

Table 4: Statistical Validation Parameters for a Predictive QSAR Model for Piperidine Derivatives

| Parameter | Description | Typical Acceptable Value |

| r² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (External Validation) | Measures the predictive ability on an external test set. | > 0.6 |

| F-statistic | A measure of the statistical significance of the regression model. | High value |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. | Low value |

Values and parameters are based on established QSAR modeling guidelines. tandfonline.com

In Silico Prediction of Biological Activity Spectra and Targets

Beyond predicting the activity against a known target, computational methods can also predict the likely biological targets for a novel compound like 1-Benzylpiperidine-2-carbothioamide. This process, often called inverse or reverse docking, involves screening the compound against a large library of known protein structures. nih.gov Similarly, ligand-based methods compare the structural or chemical similarity of a new compound to databases of molecules with known biological activities to predict potential targets. nih.gov These chemoinformatic approaches can identify potential primary targets, off-target effects, and opportunities for drug repositioning at an early stage of research. qima-lifesciences.com For instance, studies on hybrid molecules containing the benzylpiperidine scaffold have successfully used these methods to identify them as potent inhibitors of enzymes like monoamine oxidases (MAO-A/B) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases. biorxiv.org

Table 5: Illustrative Predicted Biological Activities and Targets for a Benzylpiperidine Scaffold

| Predicted Activity | Potential Protein Target(s) | Therapeutic Area |

| Enzyme Inhibition | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Neurodegenerative Diseases |

| Receptor Antagonism | Sigma-1 Receptor (σ1R), Dopamine (B1211576) Receptors | CNS Disorders, Pain |

| Enzyme Inhibition | Oxidosqualene Cyclase (OSC) | Hypercholesterolemia |

| Anticancer | Akt1 Kinase, Tyrosine Kinases | Oncology |

This table is a compilation of potential activities for the benzylpiperidine scaffold based on existing literature on its derivatives. nih.govresearchgate.netbiorxiv.org

Cheminformatics and Data Mining for Structure-Activity Landscape Exploration

Cheminformatics and data mining are indispensable tools in modern drug discovery, enabling the analysis of large chemical datasets to identify relationships between chemical structure and biological activity. This data-driven approach is crucial for understanding the structure-activity relationship (SAR) and structure-activity landscape (SAL) of a compound series. The SAL provides a visual representation of how small changes in molecular structure affect a compound's biological activity, guiding the design of more potent and selective molecules.

For a compound like 1-Benzylpiperidine-2-carbothioamide, cheminformatics would involve the systematic generation and analysis of molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties, topology, and three-dimensional shape. By correlating these descriptors with biological data (e.g., inhibitory concentrations), quantitative structure-activity relationship (QSAR) models can be developed. nih.gov

A typical workflow for a cheminformatics analysis of a series of 1-Benzylpiperidine-2-carbothioamide analogues would involve:

Data Set Curation: Assembling a dataset of piperidine-carbothioamide derivatives with their corresponding biological activities.

Descriptor Calculation: Computing a wide range of 2D and 3D descriptors for each molecule in the dataset.

Model Building: Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms to build predictive QSAR models. nih.gov

Model Validation: Rigorously validating the models to ensure their robustness and predictive power. nih.gov

Landscape Visualization: Using techniques like activity landscape modeling to visualize the SAR and identify "activity cliffs," where small structural changes lead to a large drop in activity.

The following data tables showcase the kind of information that would be generated and analyzed in such a study.

Table 1: Predicted Physicochemical Properties of 1-Benzylpiperidine-4-carbothioamide (Isomer of the Target Compound)

| Property | Value | Source |

| Molecular Formula | C13H18N2S | PubChem uni.lu |

| Molecular Weight | 234.36 g/mol | PubChem uni.lu |

| XLogP3 | 2.8 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 2 | PubChem uni.lu |

| Rotatable Bond Count | 3 | PubChem uni.lu |

| Exact Mass | 234.119069 g/mol | PubChem uni.lu |

| Topological Polar Surface Area | 52.1 Ų | PubChem uni.lu |

| Heavy Atom Count | 16 | PubChem uni.lu |

| Formal Charge | 0 | PubChem uni.lu |

| Complexity | 289 | PubChem uni.lu |

This data is for 1-benzylpiperidine-4-carbothioamide, a constitutional isomer of 1-Benzylpiperidine-2-carbothioamide. The data is sourced from computational predictions available on PubChem.

Table 2: Example of a QSAR Data Table for a Series of Piperidine Derivatives

| Compound ID | Substituent (R) | Molecular Weight | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

| 1 | H | 234.36 | 2.8 | 52.1 | Hypothetical Value |

| 2 | 4-Cl | 268.81 | 3.5 | 52.1 | Hypothetical Value |

| 3 | 4-OCH3 | 264.39 | 2.7 | 61.3 | Hypothetical Value |

| 4 | 4-NO2 | 279.36 | 2.6 | 97.9 | Hypothetical Value |

| 5 | 2-F | 252.35 | 2.9 | 52.1 | Hypothetical Value |

This table presents a hypothetical dataset for a QSAR study on substituted analogues of 1-Benzylpiperidine-carbothioamide. The biological activity values are placeholders to illustrate the data format.

Investigation of Biological Activities and Molecular Mechanisms of 1 Benzylpiperidine 2 Carbothioamide and Its Derivatives

Enzyme Inhibition Studies

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of 1-benzylpiperidine (B1218667) have been a focal point in the quest for new cholinesterase inhibitors, which are crucial for managing neurodegenerative diseases like Alzheimer's disease. Researchers have synthesized and evaluated various series of these compounds for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

One study focused on N-benzylpiperidine carboxamide derivatives, which were designed based on a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, known for its potent AChE inhibitory activity. nih.gov By replacing the ester linkage with a more metabolically stable amide and modifying the indanone moiety, new analogues were created. nih.gov Among these, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide demonstrated significant in vitro AChE inhibition. nih.gov

Another area of exploration involved hybrid molecules. For instance, a series of N-benzyl piperidine (B6355638) derivatives were developed to dually inhibit histone deacetylase (HDAC) and AChE. nih.gov Two compounds from this series, d5 and d10 , showed promising dual-enzyme inhibition. nih.gov

Furthermore, N-benzylpiperidine derivatives incorporating a 1,2,4-thiadiazolidinone fragment have been synthesized and tested. nih.govresearchgate.net Some of these compounds exhibited AChE inhibitory potency comparable to the well-known inhibitor, tacrine. nih.govresearchgate.net

The following table summarizes the inhibitory activities of selected 1-benzylpiperidine derivatives against cholinesterase enzymes.

| Compound Name | Target Enzyme | IC50 (µM) |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | Acetylcholinesterase | 0.03 ± 0.07 |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 ± 1.25 |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | 5.94 ± 1.08 |

| d5 | Acetylcholinesterase | 6.89 |

| d10 | Acetylcholinesterase | 3.22 |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL can lead to increased levels of 2-AG, which has therapeutic potential in neurodegenerative diseases, inflammation, and cancer. nih.govnih.govunimi.itresearchgate.net

A novel class of benzylpiperidine-based MAGL inhibitors has been synthesized and investigated. nih.govnih.gov One particular derivative, compound 13 , emerged as a potent, reversible, and selective inhibitor of MAGL. nih.govnih.gov This compound was developed by merging the structural features of a known FAAH inhibitor and a benzoylpiperidine-based MAGL inhibitor. researchgate.net The initial benzylpiperidine MAGL inhibitor, compound 7 , showed an IC50 value of 133.9 nM for MAGL. nih.gov Further optimization led to the development of compounds 28 and 29 , which demonstrated very good inhibitory potency on both the isolated enzyme and in cell-based assays. unimi.itunisi.it

These benzylpiperidine derivatives are characterized by their high selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH). unimi.itunisi.it

| Compound | Target Enzyme | IC50 (nM) |

| 7 | MAGL | 133.9 |

| 13 | MAGL | Potent (exact value not specified in abstract) |

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. frontiersin.org It is a significant virulence factor for certain bacteria, such as Helicobacter pylori, as it helps them survive in the acidic environment of the stomach. frontiersin.orgnih.gov Therefore, inhibiting urease is a promising strategy for treating infections caused by such pathogens. frontiersin.orgnih.gov

Research into urease inhibitors has explored various chemical scaffolds, including those based on piperidine and its derivatives. While direct studies on 1-benzylpiperidine-2-carbothioamide for urease inhibition are not extensively documented in the provided results, related structures like pyridylpiperazine-based carbodithioates have shown significant potential. nih.gov For instance, pyridylpiperazine hybrids have been identified as highly active scaffolds against the urease enzyme. frontiersin.orgnih.gov One study reported that among a series of synthesized carbodithioate derivatives, compound 5j (bearing an o-tolyl moiety) was the most effective inhibitor, with an IC50 value of 5.16 ± 2.68 μM. nih.gov

Additionally, N-substituted hydrazine-carbothioamides have been synthesized and shown to have strong inhibitory potential against urease, with some analogues demonstrating IC50 values ranging from 8.45 ± 0.14 to 25.72 ± 0.23 μM, which is comparable to or better than the standard inhibitor thiourea (B124793). nih.gov Molecular docking studies of these compounds have indicated that they interact with the nickel atoms in the active site of the urease enzyme. nih.gov

| Compound Class | Target Enzyme | IC50 Range (µM) |

| Pyridylpiperazine-based carbodithioates | Urease | 5.16 ± 2.68 (for compound 5j) |

| N-substituted hydrazine-carbothioamides | Urease | 8.45 ± 0.14 to 25.72 ± 0.23 |

Other Hydrolase and Protease Enzyme Interactions

Beyond the specific enzymes detailed above, the broader class of hydrolases and proteases represents a vast area of therapeutic interest.

Serine Hydrolases: As discussed in the MAGL inhibition section, benzylpiperidine derivatives have been shown to be selective inhibitors of the serine hydrolase MAGL. unimi.itunisi.it This selectivity is a key feature, as it minimizes off-target effects on other serine hydrolases like FAAH. unimi.itunisi.it The development of piperidine and piperazine (B1678402) carbamates has provided a scaffold that can be tuned for either selective MAGL inhibition or dual inhibition of MAGL and FAAH. nih.gov

Proteases: Derivatives of piperidine-2-carbothioamide (B13175292) have demonstrated inhibitory activity against certain proteases. For example, some derivatives show potent inhibition of μ-calpain, a cysteine protease implicated in neurodegenerative diseases, and HIV-1 protease. Molecular docking studies suggest that the thiourea group of these compounds can form crucial hydrogen bonds with the catalytic residues of HIV-1 protease.

Ubiquitin-Specific Protease 7 (USP7): N-Benzylpiperidinol derivatives have been identified as inhibitors of USP7, a deubiquitinating enzyme that is a potential target for treating hematologic malignancies. nih.gov Compound J21 was discovered as a USP7 inhibitor with an IC50 of 41.35 ± 2.16 nM. nih.gov

This indicates that the 1-benzylpiperidine scaffold is a versatile platform for developing inhibitors against a range of hydrolases and proteases.

Receptor Ligand Binding and Selectivity Profiling

The interaction of 1-benzylpiperidine-2-carbothioamide and its derivatives with various receptors is a critical area of investigation to understand their therapeutic potential. This section details the binding affinities and selectivity of these compounds for key receptor targets.

Sigma Receptor (σ1, σ2) Ligand Affinity and Selectivity

Sigma receptors, divided into σ1 and σ2 subtypes, are recognized as important targets for the development of treatments for neurological disorders. nih.gov The σ1 receptor, in particular, modulates nociceptive signaling, making it a promising target for pain management. nih.gov Initially mistaken for an opioid receptor subtype, the σ1 receptor is now understood to be a unique transmembrane chaperone protein with no structural homology to opioid receptors. nih.gov The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is also a key area of research, though its crystal structure is not yet fully elucidated. nih.gov

Derivatives of 1-benzylpiperidine have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors. These studies often utilize radioligand binding assays to determine the inhibition constant (Ki), a measure of ligand affinity. A lower Ki value indicates a higher affinity. The selectivity of a compound for one receptor subtype over another is typically expressed as a ratio of their Ki values (e.g., Ki σ2/Ki σ1).

In the search for new σ1 receptor ligands, a series of benzylpiperazine derivatives were developed. nih.gov Notably, some of these compounds demonstrated improved σ1 receptor selectivity compared to lead compounds. nih.gov For instance, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) exhibited a high σ1 receptor affinity (Ki σ1 = 1.6 nM) and significant selectivity over the σ2 receptor (Ki σ2/Ki σ1 = 886). nih.gov

Another study focused on identifying σ1 receptor ligands from a collection of piperidine/piperazine-based compounds. rsc.org This led to the discovery of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1 ), which showed high affinity for the σ1 receptor with a Ki value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM). rsc.org Functional assays revealed that this compound acts as a σ1 receptor agonist. rsc.org

Further research into 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles identified compounds with high affinity for σ1/2 receptors. nih.gov The length of the linker between the 1-benzylpiperidine moiety and the pyridine (B92270) ring was found to be crucial for σ1 receptor affinity. nih.gov Specifically, increasing the linker length from an amino group to an ethylamino, propylamino, and butylamino group resulted in increased affinity for the human σ1 receptor. nih.gov The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5 ) displayed the highest affinity for the hσ1R with a Ki value of 1.45 ± 0.43 nM, showing 290-fold selectivity over the σ2R subtype. nih.gov

The development of N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) also highlighted a benzyl (B1604629) derivative with σ1 receptor affinity and selectivity, which demonstrated dose-dependent anti-hyperalgesic and antiallodynic effects in vivo. unict.it

Table 1: Sigma Receptor (σ1, σ2) Binding Affinities of Selected 1-Benzylpiperidine Derivatives

| Compound/Derivative | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) | Reference |

|---|---|---|---|---|

| Compound 15 | 1.6 | - | 886 | nih.gov |

| Compound 1 | 3.2 | - | - | rsc.org |

| Compound 5 | 1.45 ± 0.43 | - | 290 | nih.gov |

| Haloperidol (reference) | 2.5 | - | - | rsc.org |

| Lead Compound 8 | - | - | 432 | nih.gov |

| NE-100 (reference) | 2.00 | - | - | nih.gov |

| PB28 (reference) | 1.87 | - | - | nih.gov |

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that has garnered significant attention for its potential role in a wide range of pharmacological applications. nih.gov The search for novel and effective TAAR1 ligands is an active area of research. nih.gov

A study starting from a screening hit led to the synthesis of a set of analogs based on a 4-(2-aminoethyl)piperidine core, a structure not previously associated with TAAR1 modulation. nih.gov Several of the most active compounds, with EC50 values for TAAR1 agonistic activity ranging from 0.033 to 0.112 μM, were evaluated in vivo. nih.gov One compound, AP163 (4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride), showed a significant and dose-dependent reduction in hyperlocomotion in a dopamine (B1211576) transporter knockout (DAT-KO) rat model, suggesting its potential as a treatment for disorders associated with increased dopaminergic function, such as schizophrenia. nih.gov

Computational studies, including molecular docking, have been employed to identify new chemotypes for TAAR1 agonism. nih.gov These studies suggest that a "Y-shape" conformation, which allows for interaction with key residues in the receptor's binding pocket, is favorable for TAAR1 agonism. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor (M1) Interaction

Muscarinic acetylcholine receptors (mAChRs) are involved in regulating various physiological functions. nih.gov The M1 subtype, in particular, is a target for the treatment of conditions like Alzheimer's disease. mdpi.com While many mAChR ligands possess a positively charged ammonium (B1175870) group, some studies have identified compounds lacking this feature that still exhibit binding affinity. mdpi.com

The antidepressant effects of scopolamine (B1681570), a nonselective muscarinic antagonist, have been linked to its interaction with M1 and M2 receptors. nih.gov Studies using knockout mice have shown that the antidepressant-like effects of scopolamine in the forced-swim test are blunted in mice lacking either M1 or M2 receptors. nih.gov This suggests that antagonists with selectivity for M1 over M2 receptors could have therapeutic potential. nih.gov For instance, pirenzepine, an M1 selective antagonist, is used in some regions to treat acid-related disorders. nih.gov

Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) Pathway Modulation

The programmed death-1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that regulates T-cell responses. nih.govmdpi.com Under normal conditions, this pathway helps maintain peripheral tolerance. nih.gov However, in the context of cancer, the interaction between PD-1 on T-cells and PD-L1 on tumor cells can suppress anti-tumor immunity. nih.govnih.gov

Blocking the PD-1/PD-L1 interaction has become a promising strategy in cancer immunotherapy. mdpi.com This can be achieved using monoclonal antibodies or small-molecule inhibitors. mdpi.com Small-molecule inhibitors offer potential advantages such as better tissue penetration and oral bioavailability. mdpi.com

The development of small-molecule inhibitors often involves strategies like structural simplification of known compounds. mdpi.com These inhibitors typically work by inducing and stabilizing the formation of PD-L1 homodimers, which prevents their interaction with PD-1. mdpi.com The effectiveness of these inhibitors can be assessed by their ability to restore the production of interferon-γ (IFN-γ) by T-cells in co-culture assays. mdpi.com The regulation of PD-L1 expression is complex, involving transcriptional and post-translational modifications. researchgate.net

Antimicrobial and Antifungal Activity Assessment (in vitro)

The search for new antimicrobial and antifungal agents is crucial in the face of growing drug resistance. nih.gov Piperidine derivatives have shown promise in this area.

Several studies have evaluated the in vitro antimicrobial activity of benzyl and phenyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives against bacteria like Staphylococcus aureus and Escherichia coli. nih.gov The minimal inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency. nih.gov One study found that the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m had potent activity with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov

Similarly, the antifungal activity of various compounds, including those derived from Piper species, has been investigated against fungi such as Cladosporium sphaerospermum and Candida albicans. nih.gov The minimum amount required (MAR) for inhibition is used to assess antifungal potency. nih.gov

A series of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates were synthesized and tested for their antimicrobial effects. rsc.org Several of these compounds showed high activity against various bacterial strains, with MIC values in the range of 15.12 to 15.62 μg/mL. rsc.org Some also exhibited promising antifungal activity against Candida strains. rsc.org

Furthermore, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have demonstrated good activity against strains of S. aureus and B. subtilis. nuph.edu.uaresearchgate.net

Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Compounds

| Compound/Derivative | Target Organism | Activity (MIC/MAR) | Reference |

|---|---|---|---|

| Derivative 9m | Staphylococcus aureus | 0.5 µg/mL (MIC) | nih.gov |

| Derivative 9m | Escherichia coli | 1 µg/mL (MIC) | nih.gov |

| Benzopyrimidine Conjugates | Various Bacteria | 15.12 - 15.62 μg/mL (MIC) | rsc.org |

| Benzopyrimidine Conjugates | Candida strains | 62.5 - 125 μg/mL (MIC) | rsc.org |

Anti-inflammatory Effects in Cellular and Animal Models

Inflammation is a complex biological response implicated in numerous acute and chronic diseases. nih.gov The development of new anti-inflammatory agents with improved safety profiles is a significant area of research. nih.gov

The anti-inflammatory activity of compounds can be assessed using various in vivo models, such as the carrageenan-induced paw edema model and the zymosan-induced air pouch model in mice. nih.govresearchgate.net These models allow for the evaluation of a compound's ability to reduce edema, leukocyte migration, and levels of inflammatory mediators. nih.govresearchgate.net

For example, the isatin (B1672199) derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) was shown to significantly reduce paw edema and leukocyte migration in these models. nih.govresearchgate.net The anti-inflammatory effects of phytoconstituents are often mediated through their action on key regulatory molecules like cyclooxygenase (COX) and cytokines. nih.gov

In another study, two synthetic hybrid drugs, compounds A and B, were evaluated for their anti-inflammatory effects in a carrageenan-induced paw edema model. mdpi.com Both compounds were found to decrease inflammation by reducing paw swelling, mobilization of inflammatory cells, and levels of various inflammatory markers, including C-reactive protein (CRP), prostaglandin (B15479496) E2 (PGE2), and several cytokines. mdpi.com Their mechanism of action is suggested to be similar to that of diclofenac, involving the inhibition of COX enzymes. mdpi.com

Table 3: Anti-inflammatory Effects in Animal Models

| Compound/Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| COPHCT | Carrageenan-induced paw edema | Significant reduction of edema. nih.govresearchgate.net | nih.govresearchgate.net |

| COPHCT | Zymosan-induced air pouch | Significant reduction in leukocyte migration and total protein concentration. nih.govresearchgate.net | nih.govresearchgate.net |

| Compound A & B | Carrageenan-induced paw edema | Decreased paw swelling, inflammatory cell mobilization, and levels of inflammatory markers (CRP, PGE2, cytokines). mdpi.com | mdpi.com |

Neuroprotective Potential in Cellular and Preclinical Models

The neuroprotective effects of piperidine derivatives have been explored in various cellular and preclinical models, such as PC12 cells and scopolamine-induced animal models, which are commonly used to study neurodegenerative diseases like Alzheimer's.

In Cellular Models (PC12 cells):

A series of N-benzylpiperidine derivatives have been designed and synthesized, demonstrating potential as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), both of which are key targets in Alzheimer's disease research. nih.gov Among the synthesized compounds, specific derivatives exhibited not only dual-enzyme inhibition but also free radical scavenging, metal chelating, and anti-Aβ aggregation activities. nih.gov Importantly, these compounds showed promising neuroprotective effects in PC-12 cells, a cell line frequently used in neuroscience research. nih.gov

Similarly, a new derivative of Chlojaponilactone B was found to protect PC12 cells from oxidative damage induced by hydrogen peroxide. nih.gov This compound was observed to dose-dependently decrease the number of apoptotic cells, suggesting a restorative effect on cellular health and an attenuation of oxidative stress-induced cell death. nih.gov While not a direct derivative of 1-benzylpiperidine-2-carbothioamide, this study highlights the potential of related structures to confer neuroprotection.

In Preclinical Models (Scopolamine-induced):

Scopolamine is a substance used to induce cognitive impairment in animal models, mimicking some of the cholinergic deficits seen in Alzheimer's disease. Research has shown that certain oat protein-derived peptides can significantly ameliorate scopolamine-induced cognitive impairment in zebrafish. nih.gov These peptides were found to mitigate levels of malondialdehyde (MDA), a marker of oxidative stress, and reduce acetylcholinesterase (AChE) activity in the brains of the zebrafish. nih.gov Although these are not piperidine derivatives, this research underscores the validity of the scopolamine model for testing potential neuroprotective agents.

A study on 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, which share a benzyl group and a carboximidamide-like moiety, demonstrated significant improvement in learning and memory in in vivo behavioral tests. nih.govunibocconi.it This suggests that compounds with similar structural features may hold promise as neuroprotective drug candidates.

Antioxidant Activity Evaluation (e.g., DPPH radical scavenging assay)

The antioxidant potential of various piperidine derivatives has been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common and reliable method for evaluating antioxidant activity. researchgate.netnih.govresearchgate.net

A study on 3-benzylidene-4-piperidones, which contain a piperidine ring, found that these compounds were able to reduce the stable DPPH free radical. researchgate.net The study noted that the antioxidant activity of these derivatives could be attributed to the electron-donating nature of substituents on the piperidone scaffold. researchgate.net

Another study on benzimidazolehydrazone derivatives highlighted that the position of hydroxyl groups on the aryl ring is crucial for antioxidant activity. nih.gov While these are not piperidine derivatives, the structure-activity relationship findings are valuable for the design of new antioxidant compounds.

The following table summarizes the antioxidant activity of selected standard antioxidants, providing a reference for the DPPH assay.

| Compound | IC50 (μg/mL) |

| Gallic Acid | - |

| Trolox | - |

| Ascorbic Acid | - |

| Caffeic Acid | - |

| Vanillic Acid | - |

| Quercetin | - |

| Data for specific IC50 values for the listed standard antioxidants was not available in the provided search results. |

Investigation of Effects on Specific Cellular Pathways (e.g., Apoptosis in cancer cell lines)

Piperidine and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, often through the modulation of key cellular pathways.

Role of Piperidine Derivatives in Apoptosis:

Research has indicated that piperidine and its derivatives can activate several molecular pathways that lead to the apoptosis of cancer cells. nih.gov These compounds can trigger the release of reactive oxygen species (ROS), activate mitochondrial cytochrome C, and modulate the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax protein and decreasing the anti-apoptotic Bcl-2 protein. nih.gov This shift in the Bax:Bcl-2 ratio is a critical factor in inducing apoptosis. nih.gov

Furthermore, piperidine derivatives have been shown to induce the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.gov Specifically, the activation of caspase-3, -8, and -9 has been observed following treatment with piperidine compounds. nih.gov

A study on benzoxazole-appended piperidine derivatives found that these compounds provoked apoptosis by significantly stimulating the levels of caspase-9 protein in MCF-7 breast cancer cells. rawdatalibrary.net

The following table summarizes the effects of certain piperidine derivatives on apoptotic pathways in cancer cells.

| Derivative Class | Cancer Cell Line | Effect on Apoptotic Pathway |

| Piperidine derivatives | Various | Increase in Bax:Bcl-2 ratio, activation of caspase-3, -8, -9. nih.gov |

| Benzoxazole-appended piperidines | MCF-7 (Breast Cancer) | Significant stimulation of caspase-9 protein levels. rawdatalibrary.net |

Exploration of Thrombolytic Activity (in vitro)

Despite a thorough review of the available scientific literature, no studies were found that investigated the in vitro thrombolytic activity of 1-benzylpiperidine-2-carbothioamide or its closely related derivatives. This indicates a significant gap in the current research landscape and suggests a potential area for future investigation.

Coordination Chemistry and Material Science Applications of 1 Benzylpiperidine 2 Carbothioamide

Corrosion Inhibition Studies of Metal Surfaces

The primary mechanism by which organic inhibitors protect metals from corrosion is through adsorption on the metal surface, which can occur through physisorption, chemisorption, or a combination of both.

Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, where corrosion is often a significant issue, the metal surface is typically positively charged. The 1-Benzylpiperidine-2-carbothioamide molecule can be protonated in such an environment, leading to electrostatic attraction and the formation of a physical barrier.

Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (N and S) in the inhibitor molecule and the vacant d-orbitals of the metal atoms. The lone pair of electrons on the nitrogen and sulfur atoms of the carbothioamide group in 1-Benzylpiperidine-2-carbothioamide can be donated to the metal, forming a strong chemical bond. The π-electrons of the benzyl (B1604629) group can also interact with the metal surface, further strengthening the adsorption.

The formation of a protective film is a critical step in corrosion inhibition. The adsorbed 1-Benzylpiperidine-2-carbothioamide molecules would form a monolayer on the metal surface, blocking the active corrosion sites and preventing the corrosive species from reaching the metal. The orientation and packing of the inhibitor molecules on the surface would influence the effectiveness of the protective film. The bulky benzyl and piperidine (B6355638) groups could provide a larger surface coverage area, enhancing the inhibitive effect.

| Adsorption Parameter | Description | Relevance to 1-Benzylpiperidine-2-carbothioamide |

| Adsorption Centers | Atoms or functional groups in the inhibitor molecule that interact with the metal surface. | The primary adsorption centers are the sulfur and nitrogen atoms of the carbothioamide group. The nitrogen atom of the piperidine ring and the π-electrons of the benzyl group can also participate in adsorption. |

| Mode of Adsorption | The nature of the interaction between the inhibitor and the metal surface (physisorption or chemisorption). | A mixed mode of adsorption is expected, involving both electrostatic interactions and the formation of coordinate bonds. |

| Protective Film | A thin layer of inhibitor molecules that forms on the metal surface and prevents corrosion. | The adsorbed molecules form a barrier that isolates the metal from the corrosive environment. The film's stability and coverage are crucial for its effectiveness. |

Several electrochemical and surface analysis techniques are employed to study the corrosion inhibition performance of organic compounds. These techniques provide valuable insights into the adsorption mechanism and the properties of the protective film.

Electrochemical Techniques:

Potentiodynamic Polarization (PDP): This technique measures the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process. For a mixed-type inhibitor like 1-Benzylpiperidine-2-carbothioamide is expected to be, the addition of the inhibitor would lead to a decrease in both the anodic and cathodic current densities, resulting in a lower corrosion current density (icorr) and a higher inhibition efficiency.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the inhibitor film and the kinetics of the corrosion process. The formation of a protective film on the metal surface would lead to an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). The inhibition efficiency can be calculated from the Rct values.

Representative Electrochemical Data for a Similar Carbothioamide Inhibitor

| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Inhibition Efficiency (%) |

| 0 | 500 | 50 | - |

| 0.1 | 150 | 180 | 70 |

| 0.5 | 75 | 400 | 85 |

| 1.0 | 40 | 850 | 92 |

Surface Analysis Techniques:

Advanced Analytical Methodologies for 1 Benzylpiperidine 2 Carbothioamide Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in the analysis of 1-Benzylpiperidine-2-carbothioamide, providing reliable means for its separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of these analytical strategies.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary technique for determining the purity of 1-Benzylpiperidine-2-carbothioamide and for its quantification in various samples. The method's adaptability allows for the separation of the target compound from its precursors, byproducts, and potential degradants. A typical RP-HPLC method would involve a C18 or C8 stationary phase, which provides the necessary hydrophobicity to retain the benzylpiperidine moiety.

The mobile phase composition is critical for achieving optimal separation. A gradient elution is often employed, starting with a higher proportion of aqueous buffer and gradually increasing the organic modifier, such as acetonitrile (B52724) or methanol. This ensures the elution of compounds with a wide range of polarities. The inclusion of a small percentage of an acid, like trifluoroacetic acid (TFA) or phosphoric acid, in the aqueous phase can improve peak shape and resolution by suppressing the ionization of the piperidine (B6355638) nitrogen. nih.govscirp.org Detection is commonly performed using a UV-Vis detector, leveraging the chromophoric nature of the benzyl (B1604629) and carbothioamide groups. The thioamide C=S bond, in particular, has a characteristic UV absorption maximum that can be exploited for selective detection. nih.gov

A hypothetical validated HPLC method for the analysis of 1-Benzylpiperidine-2-carbothioamide is presented below.

| Parameter | Condition |